N3-benzoylthymine

概要

説明

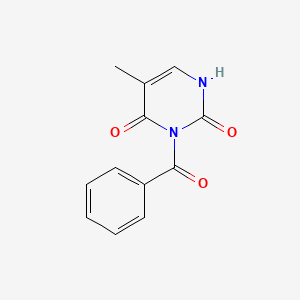

N3-benzoylthymine is a heterocyclic organic compound with the molecular formula C12H10N2O3. It is a derivative of thymine, a pyrimidine nucleobase found in DNA. The compound is characterized by the presence of a benzoyl group attached to the nitrogen atom at the third position of the thymine ring. This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

N3-benzoylthymine can be synthesized through a regioselective one-pot procedure involving the direct N-acylation of thymine. The reaction typically employs carboxylic acids and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as reagents, with sodium hydride and triethylamine in a mixture of dimethylformamide and acetonitrile as solvents . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.

化学反応の分析

Key Findings:

-

Regioselectivity : The N3-benzoyl group directs coupling to the N1-position of thymine, suppressing competing O2-alkylation .

-

Reagents : Typical conditions employ diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) in THF .

-

Yields : Reactions with carbocyclic alcohols (e.g., compound 31 ) achieve 40–65% yields .

-

Byproducts : O2-alkylation byproducts (e.g., 34 ) form in up to 20% yield due to residual nucleophilicity at O2 .

Table 1: Mitsunobu Reaction Examples

Copper-Mediated Aryl Coupling

N3-Benzoylthymine participates in Ullmann-type coupling with arylboronic acids under Cu(II) catalysis.

Key Findings:

-

Regioselectivity : Forms N1-aryl thymine derivatives exclusively .

-

Applications : Used to synthesize aryl-modified nucleosides for antisense oligonucleotides .

Table 2: Aryl Coupling Examples

Photochemical [2+2] Cycloaddition

UV irradiation induces intramolecular ortho photocycloaddition in this compound derivatives.

Key Findings:

-

Exclusivity : The para-methoxy and N3-benzoyl groups synergistically direct cycloaddition to form a single benzothymine adduct (2 ) .

-

Reversibility : Adduct 2 reverts to starting material under identical conditions .

Scheme 1: Photocycloaddition of Trichromophore 1

text1 → 2 (23% yield) λ = 254 nm, THF, 20 min

Product 2 confirmed by NOESY and X-ray crystallography .

Deprotection and Functionalization

The N3-benzoyl group is cleaved under basic or nucleophilic conditions to regenerate thymine.

Key Findings:

-

Applications : Deprotection is critical for finalizing nucleoside phosphoramidites (e.g., 35 → 37 ) .

Side Reactions and Limitations

科学的研究の応用

N3-benzoylthymine is a chemical compound with the molecular formula and a molecular weight of 230.22 g/mol . It is also known under other names such as 3-benzoylthymine and 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione . this compound has a variety of applications in scientific research, particularly in the synthesis of nucleosides and peptidomimetics, and in studies related to DNA polymerases .

Scientific Research Applications

Synthesis of Nucleosides: this compound is utilized as a reactant in the synthesis of nucleosides, which are essential building blocks of DNA and RNA. For example, it can be used in Mitsunobu reactions to substitute the hydroxyl group of a compound, yielding nucleobase-substituted carboxyphosphonates .

Synthesis of Modified Nucleosides: this compound serves as a starting material for creating modified nucleosides with potential antiviral activities . It is involved in the synthesis of phosphononucleosides linked with a 1,2,3-triazole group, which have demonstrated antiviral properties .

Peptidomimetics Design: this compound can be used in the design and synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides .

Inhibition Studies: this compound derivatives have been investigated for their activity against herpetic DNA polymerases .

Alkylation Reactions: this compound is used in alkylation reactions to introduce various alkyl groups at the N1 position of thymine . For example, it is used in the synthesis of N3-benzoyl-N1-(2-bromoethyl)thymine and N3-benzoyl-N1-(2-iodoethyl)thymine .

Case Studies

Synthesis of Triazole-Linked Phosphononucleosides: A study utilized N3-benzoyl-N-1-propargyl-thymine to synthesize triazole-linked phosphononucleosides. This involved treating N3-benzoyl-N-1-propargyl-thymine with an azide in the presence of CuSO4.5H2O and sodium ascorbate, resulting in the expected 1,4-substituted-1,2,3-triazole in 89% yield .

Removal of N3-Benzoyl Group during Hydrogenation: Research has shown that the N3-benzoyl group of thymine can be removed during hydrogenation processes . For example, when a compound was subjected to hydrogenation over Pd/C, the N3-benzoyl group was removed, leading to the synthesis of n-butyl-linked thymine derivatives .

Molecularly Imprinted Nanoparticles: this compound is used in the synthesis of molecularly imprinted polymeric nanoparticles, which can be used for drug delivery systems .

Spectroscopic Data for this compound

Spectroscopic data aids in the identification and characterization of this compound.

- 1H NMR (400 MHz, d6-DMSO): δ 11.56 (bs, 1H, NH), 7.97–7.89 (m, 2H, CH2-bz), 7.77 (t, J = 7.4 Hz, 1H, CH-bz), 7.60 (t, J = 7.7 Hz, 2H, CH2-Bz), 7.53 (s, 1H, H6), 1.82 (s, 3H, CH3-thymine) .

- 13C NMR (101 MHz, d6-DMSO): δ 170.6 (C=O-bz), 164.0 (C4), 150.5 (C2), 139.4 (C6), 135.8 (CH-bz), 131.9 (Cq-bz), 130.7 (CH2-bz), 129.9 (CH2-bz), 108.3 (C5), 12.2 (CH3-thymine) .

作用機序

The mechanism of action of N3-benzoylthymine involves its interaction with nucleic acids. The benzoyl group at the third position of the thymine ring can form hydrogen bonds with complementary nucleobases, influencing the stability and conformation of DNA structures. This interaction can affect various biological processes, including DNA replication and repair. The compound’s ability to mimic natural nucleotides makes it a valuable tool in studying these mechanisms.

類似化合物との比較

Similar Compounds

N1-benzoylthymine: Another benzoyl derivative of thymine, differing in the position of the benzoyl group.

N3-benzoylcytosine: A benzoyl derivative of cytosine, another pyrimidine nucleobase.

N3-benzoyluracil: A benzoyl derivative of uracil, a nucleobase found in RNA.

Uniqueness

N3-benzoylthymine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the benzoyl group influences the compound’s ability to participate in hydrogen bonding and other interactions, making it particularly useful in the synthesis of nucleic acid analogs and in studies of DNA-related processes.

生物活性

N3-benzoylthymine, a thymine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral applications. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group at the N3 position of thymine. Its chemical formula is . This modification enhances its interaction with various biological targets, making it a subject of interest for antiviral drug development.

Antiviral Activity

Inhibition of Viral Enzymes

Research indicates that this compound exhibits significant antiviral activity against several viruses by inhibiting their respective enzymes. For instance, it has been shown to inhibit the DNA polymerases associated with herpes simplex virus (HSV), cytomegalovirus (CMV), and human immunodeficiency virus (HIV) . The compound's effectiveness varies depending on the specific viral enzyme targeted.

Table 1: Antiviral Activity of this compound

| Virus Type | Enzyme Target | IC50 (µM) |

|---|---|---|

| Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 26 - 38 |

| Cytomegalovirus (CMV) | DNA Polymerase | ~50 - 100 |

| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase | Not specified |

The mechanism through which this compound exerts its antiviral effects involves the inhibition of viral DNA polymerases. The compound competes with natural nucleotides, thereby disrupting viral replication processes. Studies have shown that modifications in the linker moiety between the nucleobase and other functional groups can enhance the selectivity and potency of these compounds against viral targets .

Case Studies and Research Findings

-

Synthesis and Evaluation

A study synthesized various derivatives based on this compound to evaluate their antiviral properties. The results indicated that certain modifications could significantly improve inhibitory activity against herpetic DNA polymerases compared to traditional nucleoside analogs . -

Stability in Biological Systems

The stability of this compound in biological systems was assessed using bovine serum. The compound demonstrated enhanced stability compared to unmodified nucleosides, which is crucial for therapeutic applications . -

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that specific structural features of this compound play a critical role in its biological activity. For example, the presence of the benzoyl group at the N3 position was found to be essential for effective enzyme inhibition .

特性

IUPAC Name |

3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-13-12(17)14(10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQCLMZIGUFTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448871 | |

| Record name | N3-benzoylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-20-5 | |

| Record name | N3-benzoylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。